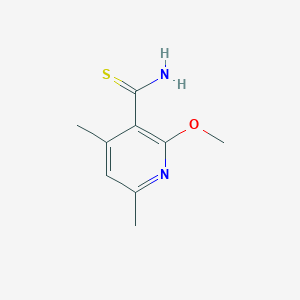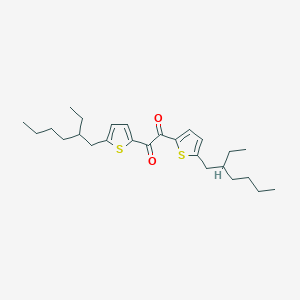
1,2-Bis(5-(2-ethylhexyl)thiophen-2-yl)ethane-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(5-(2-ethylhexyl)thiophen-2-yl)ethane-1,2-dione is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of two thiophene rings substituted with 2-ethylhexyl groups, connected by an ethane-1,2-dione bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(5-(2-ethylhexyl)thiophen-2-yl)ethane-1,2-dione typically involves the following steps:
Formation of Thiophene Rings: The thiophene rings are synthesized through a series of reactions involving the cyclization of appropriate precursors.
Substitution with 2-Ethylhexyl Groups: The thiophene rings are then substituted with 2-ethylhexyl groups through alkylation reactions.
Formation of Ethane-1,2-dione Bridge: The final step involves the coupling of the substituted thiophene rings with an ethane-1,2-dione moiety under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
1,2-Bis(5-(2-ethylhexyl)thiophen-2-yl)ethane-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dione moiety to diols or other reduced forms.
Substitution: The thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce diols. Substitution reactions can introduce various functional groups onto the thiophene rings.
科学的研究の応用
1,2-Bis(5-(2-ethylhexyl)thiophen-2-yl)ethane-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism by which 1,2-Bis(5-(2-ethylhexyl)thiophen-2-yl)ethane-1,2-dione exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to participate in various chemical reactions, influencing its behavior and interactions at the molecular level.
類似化合物との比較
Similar Compounds
4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: This compound has a similar thiophene-based structure but includes a benzo[1,2-b:4,5-b’]dithiophene core.
2,6-Bis(trimethylstannyl)-4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: Another related compound with trimethylstannyl groups.
Uniqueness
1,2-Bis(5-(2-ethylhexyl)thiophen-2-yl)ethane-1,2-dione is unique due to its specific substitution pattern and the presence of the ethane-1,2-dione bridge. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in materials science and organic synthesis.
特性
分子式 |
C26H38O2S2 |
|---|---|
分子量 |
446.7 g/mol |
IUPAC名 |
1,2-bis[5-(2-ethylhexyl)thiophen-2-yl]ethane-1,2-dione |
InChI |
InChI=1S/C26H38O2S2/c1-5-9-11-19(7-3)17-21-13-15-23(29-21)25(27)26(28)24-16-14-22(30-24)18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3 |
InChIキー |
WETRHJIPQQMKKF-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)CC1=CC=C(S1)C(=O)C(=O)C2=CC=C(S2)CC(CC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



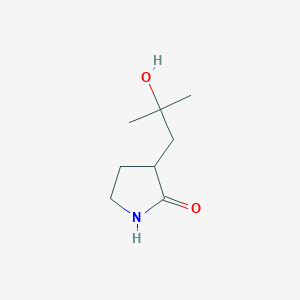

![2-Methyl-2-azaspiro[4.4]nonan-4-amine](/img/structure/B13169713.png)
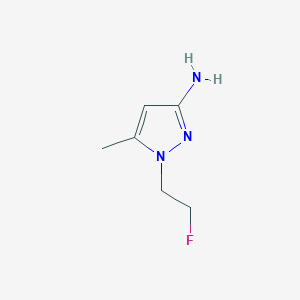
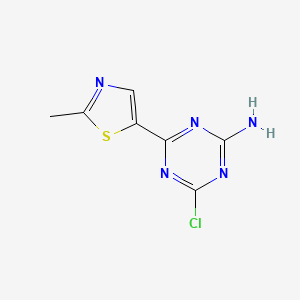


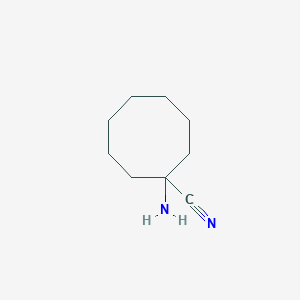
![4-[(Butan-2-yl)amino]butan-2-one](/img/structure/B13169741.png)
![4-([1-(Bromomethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole](/img/structure/B13169746.png)
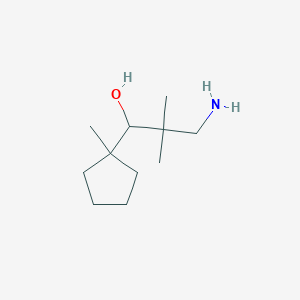
![2-[(E)-2-(Furan-3-YL)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13169754.png)
